

The Pharmacological Profile of N-formylamphetamine: A Technical Guide

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Compound of Interest

Compound Name: *Formetorex*

Cat. No.: *B3421634*

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Disclaimer: The pharmacological profile of N-formylamphetamine is not well-characterized in the scientific literature. Due to the limited availability of direct data, this guide provides a comprehensive overview of existing knowledge and leverages the pharmacological profile of its structurally related compound, amphetamine, as a primary reference. N-formylamphetamine is recognized as a key intermediate in the synthesis of amphetamine and may act as a prodrug or exhibit similar pharmacological properties.^[1] All data presented herein pertains to amphetamine unless explicitly stated otherwise.

Introduction

N-formylamphetamine, also known as **formetorex**, is a chemical intermediate and a recognized impurity in the synthesis of amphetamine, most notably through the Leuckart reaction.^{[1][2][3]} It is also identified as a metabolite of certain N-substituted amphetamine analogs.^{[1][4][5]} While its direct pharmacological effects have not been extensively studied, its close structural similarity to amphetamine suggests a potential for interaction with monoaminergic systems.^{[1][6]} This document serves as a technical guide for researchers, scientists, and drug development professionals by consolidating the available information on N-formylamphetamine and providing a detailed pharmacological profile of amphetamine for comparative purposes.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	N-(1-phenylpropan-2-yl)formamide	[1] [7]
Synonyms	Formetorex, N-formylamphetamine, Formetamide, N-(alpha-Methylphenethyl)formamide	[1] [2] [8]
Molecular Formula	C ₁₀ H ₁₃ NO	[1] [4] [9]
Molecular Weight	163.22 g/mol	[1] [9]
CAS Number	22148-75-0	[1] [4] [9]
Appearance	Oil to Low-Melting Solid; White to off-white solid	[6] [9]
Solubility	Soluble in organic solvents such as Chloroform and Methanol (Slightly)	[6] [9]

Synthesis and Metabolism

N-formylamphetamine is a principal intermediate in the Leuckart synthesis of amphetamine.[\[2\]](#) [\[3\]](#) This process involves the reductive amination of phenyl-2-propanone (P2P) with formamide or ammonium formate, which first yields N-formylamphetamine.[\[2\]](#)[\[10\]](#) This intermediate is then hydrolyzed, typically under acidic conditions, to produce amphetamine.[\[2\]](#)[\[3\]](#)[\[10\]](#)

It has also been identified as a metabolite of N-cyanomethylmethamphetamine and N-formylmethamphetamine.[\[4\]](#)[\[5\]](#) The metabolism of N-formylamphetamine itself in vivo is not well-documented, but it is plausible that it undergoes hydrolysis to amphetamine, which is then metabolized primarily by the cytochrome P450 enzyme CYP2D6 in the liver.[\[1\]](#)

Pharmacological Profile of Amphetamine

The primary mechanism of action of amphetamine involves the disruption of normal monoamine neurotransmitter function, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and, to a lesser extent, serotonin (5-HT).[\[1\]](#)

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.

Table 1: Amphetamine Binding Affinity for Monoamine Transporters

Target	Species	K _i (nM)	Reference
Dopamine Transporter (DAT)	Human	640	[1]
Norepinephrine Transporter (NET)	Human	70	[1]
Serotonin Transporter (SERT)	Human	38,000	[1]
Vesicular Monoamine Transporter 2 (VMAT2)	Rat	1,300	[1]

Table 2: Amphetamine Functional Potency at Monoamine Transporters

Assay	Target	Species	EC ₅₀ /IC ₅₀ (nM)	Reference
Dopamine Release (EC ₅₀)	DAT	Rat	24.8	[1]
Norepinephrine Release (EC ₅₀)	NET	Rat	7.1	[1]
Serotonin Release (EC ₅₀)	SERT	Rat	1,770	[1]

Pharmacokinetics of d-Amphetamine

The pharmacokinetic properties of d-amphetamine in humans are summarized in the following table.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults

Parameter	Value	Reference
Bioavailability	>75%	[1]
Time to Peak Plasma Concentration (T_{max})	3 hours (immediate release)	[1]
Volume of Distribution (Vd)	~4 L/kg	[1] [11]
Plasma Protein Binding	<20%	[1] [11]
Elimination Half-life ($t_{1/2}$)	9-11 hours (urine pH dependent)	[1]
Metabolism	Hepatic (primarily CYP2D6)	[1]
Excretion	Renal	[1]

Mechanism of Action of Amphetamine

Amphetamine exerts its effects through a multi-faceted mechanism within the presynaptic neuron. It is a substrate for monoamine transporters (DAT, NET, SERT), leading to its uptake into the neuron. Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytoplasmic monoamine concentrations, which in turn causes the reversal of the respective transporters (DAT, NET, SERT), resulting in a significant efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[\[1\]](#) More recent research has also identified the intracellular trace amine-associated receptor 1 (TAAR1) as a direct target for amphetamines, which, upon activation, further modulates dopamine transporter function.[\[12\]](#)[\[13\]](#)

Experimental Protocols

Synthesis of N-formylamphetamine via Leuckart Reaction

The Leuckart reaction is a widely used method for the synthesis of amphetamines and involves the formation of N-formylamphetamine as an intermediate.[\[2\]](#)[\[3\]](#)

Materials and Equipment:

- Phenyl-2-propanone (P2P)
- Formamide or Ammonium formate
- Heating mantle
- Round-bottom flask
- Reflux condenser

Procedure:

- A mixture of phenyl-2-propanone and formamide (or ammonium formate) is heated.[\[2\]](#)
- The reaction proceeds via a condensation reaction to form the N-formylamphetamine intermediate.[\[2\]](#)

Acid-Catalyzed Hydrolysis of N-formylamphetamine to Amphetamine

This protocol outlines the subsequent step to produce amphetamine from the N-formylamphetamine intermediate.[\[10\]](#)

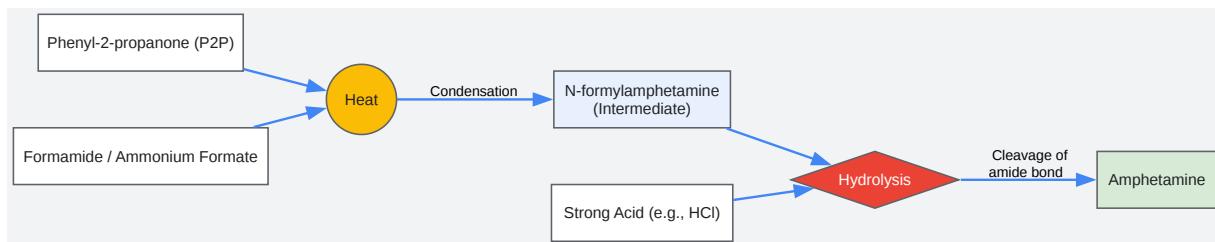
Materials and Equipment:

- N-formylamphetamine
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Hydroxide (NaOH) solution
- Organic solvent (e.g., diethyl ether)
- Separatory funnel
- Standard laboratory glassware

Procedure:

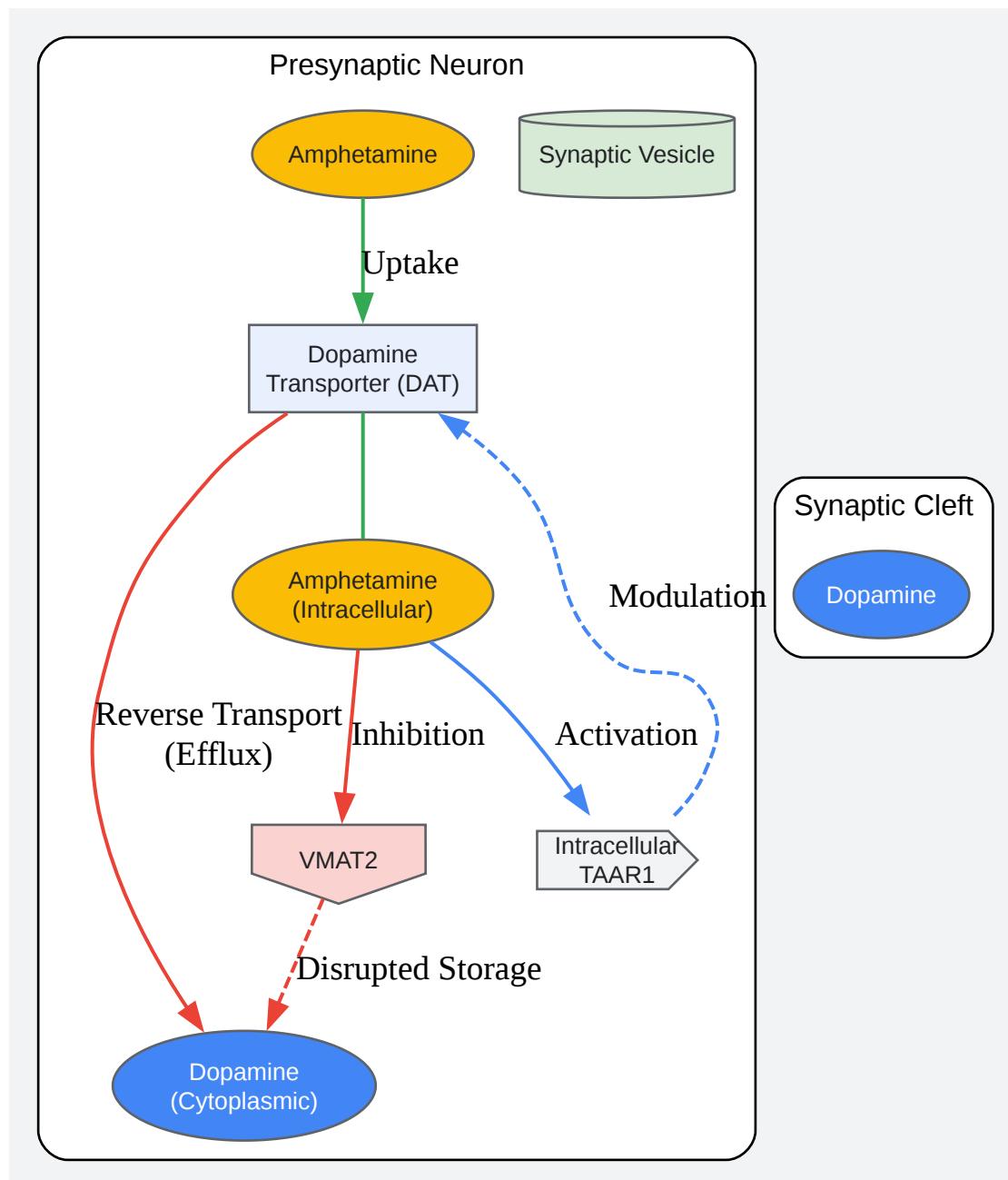
- N-formylamphetamine is refluxed in the presence of a strong acid (e.g., HCl).[10]
- The reaction mixture is cooled and then basified with a strong base (e.g., NaOH) to a pH > 10 to liberate the amphetamine free base.[10]
- The amphetamine free base is extracted using an organic solvent.[10]

Visualizations



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Caption: Leuckart Reaction for Amphetamine Synthesis.

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Caption: Amphetamine's Mechanism of Action.

Regulatory Status

N-formylamphetamine is not explicitly scheduled under the Controlled Substances Act in the United States.^[14] However, as a close chemical precursor to amphetamine, a Schedule II controlled substance, its distribution and possession may be subject to regulation.^{[15][16]}

Furthermore, under the Controlled Substance Analogue Enforcement Act, it could be treated as a Schedule I substance if intended for human consumption.[14]

Conclusion

N-formylamphetamine is a compound of significant interest primarily due to its role as a direct precursor in the synthesis of amphetamine. While direct pharmacological data on N-formylamphetamine is scarce, its structural similarity to amphetamine strongly suggests potential activity at monoaminergic systems. The provided pharmacological data for amphetamine serves as a crucial reference point for researchers investigating the potential effects of N-formylamphetamine. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of N-formylamphetamine.

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